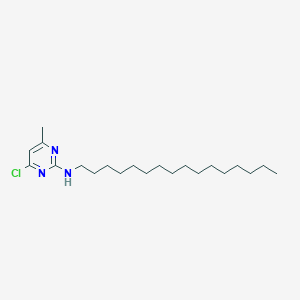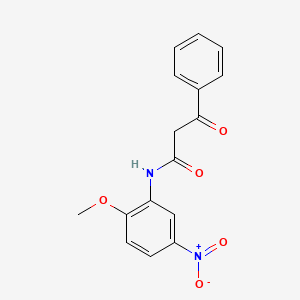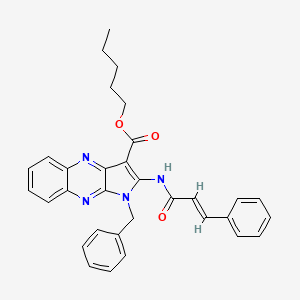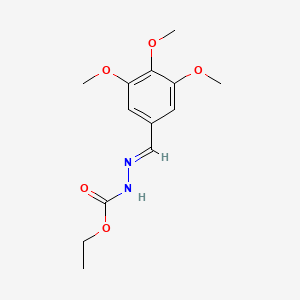
4-Chloro-2-hexadecylamino-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-hexadecylamino-6-methylpyrimidine is a chemical compound with the molecular formula C21H38ClN3 It is a pyrimidine derivative, which means it contains a six-membered ring with nitrogen atoms at positions 1 and 3
Métodos De Preparación
The synthesis of 4-Chloro-2-hexadecylamino-6-methylpyrimidine typically involves the selective displacement of a chloride group at the C4 position by an appropriate amine. One common method involves reacting 4-chloro-6-methylpyrimidine with hexadecylamine under controlled conditions. The reaction is usually carried out in a suitable solvent, such as N-methylpyrrolidone, and requires a base like potassium tert-butoxide to facilitate the substitution reaction .
Análisis De Reacciones Químicas
4-Chloro-2-hexadecylamino-6-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom at the C4 position is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and pyrimidine derivatives.
Common reagents used in these reactions include bases like potassium tert-butoxide and solvents such as N-methylpyrrolidone. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Chloro-2-hexadecylamino-6-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-hexadecylamino-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Chloro-2-hexadecylamino-6-methylpyrimidine can be compared with other pyrimidine derivatives, such as:
2-Amino-4-chloro-6-methylpyrimidine: This compound has similar structural features but lacks the hexadecylamino group, which may result in different chemical and biological properties.
4-Chloro-6-methylpyrimidine: This compound is a precursor in the synthesis of this compound and shares some chemical reactivity but lacks the hexadecylamino substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
196813-50-0 |
|---|---|
Fórmula molecular |
C21H38ClN3 |
Peso molecular |
368.0 g/mol |
Nombre IUPAC |
4-chloro-N-hexadecyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C21H38ClN3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-21-24-19(2)18-20(22)25-21/h18H,3-17H2,1-2H3,(H,23,24,25) |
Clave InChI |
UDKVQYYNBBSKEH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNC1=NC(=CC(=N1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-n-[4-(dimethylamino)benzylidene]aniline](/img/structure/B11962742.png)


![2-((2Z)-2-[(4-ethoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B11962755.png)
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962762.png)
![n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B11962775.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{(2Z)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11962781.png)


![methyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11962793.png)


